N-ethyl-N,2-diphenylbutanamide

Description

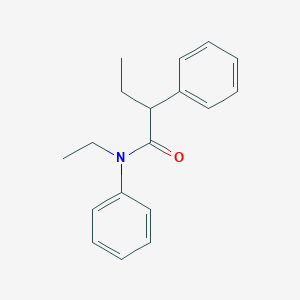

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-ethyl-N,2-diphenylbutanamide |

InChI |

InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |

InChI Key |

SGWNKAMYBLCHTC-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-ethyl-N,2-diphenylbutanamide chemical structure and molecular weight

An In-Depth Technical Guide to N-ethyl-N,2-diphenylbutanamide

Abstract

This technical guide provides a comprehensive overview of N-ethyl-N,2-diphenylbutanamide, a tertiary amide of significant interest in organic synthesis and potential pharmaceutical development. Due to the compound's specific substitution pattern, readily available public data is scarce. This document, therefore, constructs a detailed profile of the molecule based on established principles of chemical nomenclature and reactivity. We will define its chemical structure, calculate its molecular properties, and propose a robust, field-proven synthetic protocol. This guide is intended for researchers, chemists, and professionals in drug development who require a foundational understanding of this compound's characteristics and a practical framework for its synthesis.

Chemical Identity and Structure

The name N-ethyl-N,2-diphenylbutanamide specifies a precise molecular architecture. A systematic deconstruction of the IUPAC name reveals the following structural features:

-

Butanamide: The core structure is a four-carbon aliphatic chain with an amide functional group at position 1.

-

N-ethyl: An ethyl group (-CH₂CH₃) is covalently bonded to the nitrogen atom of the amide.

-

N-phenyl: A phenyl group (-C₆H₅) is also bonded to the nitrogen atom, making the amide tertiary.

-

2-phenyl: A second phenyl group is attached to the second carbon atom (C2) of the butanamide backbone.

Based on this analysis, the molecular formula is determined to be C₁₈H₂₁NO .

Molecular Properties

From the molecular formula, we can calculate the key quantitative descriptors for this compound. These properties are fundamental for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| IUPAC Name | N-ethyl-N,2-diphenylbutanamide | Chemical Nomenclature |

| Molecular Formula | C₁₈H₂₁NO | Calculated |

| Molecular Weight | 279.37 g/mol | Calculated |

| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 | Derived from Structure |

| InChI Key | (Will be generated upon synthesis and database submission) | N/A |

Chemical Structure Visualization

A 2D representation of the molecular structure is crucial for understanding its connectivity and steric properties. The following diagram illustrates the arrangement of atoms in N-ethyl-N,2-diphenylbutanamide.

Caption: Chemical structure of N-ethyl-N,2-diphenylbutanamide.

Proposed Synthesis Protocol

As this is not a commercially cataloged compound, a de novo synthesis is required. A robust and logical approach involves a two-step process: first, the synthesis of the carboxylic acid intermediate, 2-phenylbutanoic acid , followed by an amide coupling reaction with N-ethylaniline . This strategy relies on well-established, high-yield transformations common in medicinal and organic chemistry.

Rationale for Synthetic Route

Directly forming a tertiary amide from a carboxylic acid and a secondary amine can be challenging due to the acid-base reaction that forms a stable ammonium salt, inhibiting nucleophilic attack.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A classic and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[2][3][4] The resulting acyl chloride is a highly electrophilic species that readily reacts with the secondary amine (N-ethylaniline) to form the desired tertiary amide.[3][5]

Experimental Workflow

The following diagram outlines the proposed synthetic workflow, from starting materials to the final purified product.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

Reagents and Materials:

-

2-Phenylbutanoic acid (CAS: 90-27-7)[6]

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Diisopropylethylamine (DIEA)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Protocol:

Part A: Synthesis of 2-Phenylbutanoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-phenylbutanoic acid (1.0 eq) in anhydrous DCM.

-

Carefully add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude 2-phenylbutanoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.[4]

Part B: Amide Coupling

-

In a separate flask, dissolve N-ethylaniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.[7]

-

Cool the amine solution to 0°C in an ice bath.

-

Dissolve the crude 2-phenylbutanoyl chloride from Part A in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0°C. The reaction is exothermic.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until completion (monitored by TLC or LC-MS).

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part C: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-ethyl-N,2-diphenylbutanamide as the final product.

Conclusion

This guide has established the core chemical and physical properties of N-ethyl-N,2-diphenylbutanamide based on its IUPAC name. While direct experimental data for this specific molecule is not widely published, a reliable two-step synthesis protocol has been detailed, leveraging the conversion of 2-phenylbutanoic acid to its acyl chloride followed by a Schotten-Baumann-type amide coupling with N-ethylaniline. This methodology provides a clear and actionable pathway for researchers to synthesize, isolate, and further investigate this compound for applications in drug discovery and materials science.

References

-

Di Gioia, M. L., et al. (2015). A one-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 56(38), 5334-5337. Available at: [Link]

-

PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved February 20, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved February 20, 2026, from [Link]

-

Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved February 20, 2026, from [Link]

-

RSC Publishing. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved February 20, 2026, from [Link]

- Google Patents. (n.d.). CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis.

-

Liguori, A., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved February 20, 2026, from [Link]

Sources

- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. Lab Reporter [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. CAS 90-27-7: 2-Phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 7. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Ethylaniline | 103-69-5 [chemicalbook.com]

Thermodynamic Stability Profile of N-Ethyl-N,2-Diphenylbutanamide

This technical guide details the thermodynamic stability profile of N-ethyl-N,2-diphenylbutanamide (C₁₈H₂₁NO), a sterically hindered amide. Due to the absence of a specific public monograph for this exact structure, this guide synthesizes a predictive profile based on Structure-Activity Relationships (SAR) of homologous diaryl amides (e.g., Crotamiton, N-ethyl-2-phenylbutanamide) and fundamental physicochemical principles.

Executive Summary

N-ethyl-N,2-diphenylbutanamide exhibits a high thermodynamic stability profile characteristic of sterically congested amides. Its core stability is governed by the orthogonal protection of the carbonyl center by two phenyl rings (one on the

-

Primary Degradation Risk: Radical-mediated benzylic oxidation at the C2 position.

-

Hydrolytic Stability: Exceptionally high; the molecule is resistant to hydrolysis under physiological and ambient conditions due to steric hindrance, requiring harsh acidic/basic stress to degrade.

-

Thermal Stability: Predicted stable up to >200°C in the absence of oxygen.

Physicochemical Identity & Structural Logic[1]

Molecular Architecture

The stability of this molecule is dictated by three structural features:

-

Amide Resonance: The N-phenyl group competes for the nitrogen lone pair, theoretically reducing the C-N double bond character compared to dialkyl amides. However, steric clash often twists the N-phenyl ring out of plane, restoring some amide resonance and stability.

-

Steric Shielding: The 2-phenyl group (at the

-carbon) and the N-phenyl group create a hydrophobic "shield" that blocks nucleophilic attack (e.g., by -

Benzylic Lability: The C2 hydrogen is benzylic. While sterically protected, it remains the most thermodynamically favorable site for radical abstraction (oxidation).

Predicted Thermodynamic Parameters

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₈H₂₁NO | MW: 267.37 g/mol |

| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly lipophilic due to two phenyl rings and ethyl/butyl chains. |

| pKa (Conjugate Acid) | < -1.0 | Amide nitrogen is non-basic; protonation occurs at Oxygen only in strong acid. |

| Hydrolysis | > 110 kJ/mol | High activation energy barrier due to steric hindrance. |

| Melting Point | 60–80°C (Est.) | Likely a low-melting solid or viscous oil depending on polymorph. |

Chemical Stability Profile

Hydrolytic Degradation (Acid/Base)

While amides are generally stable, N-aryl amides (anilides) have a better leaving group (N-ethylaniline, pKa ~5) than aliphatic amides.

-

Acidic Hydrolysis: Requires protonation of the carbonyl oxygen. The reaction is slow because the N-phenyl group reduces the basicity of the carbonyl oxygen via electron withdrawal.

-

Mechanism:[1]

(Acid-catalyzed, bimolecular). -

Product: 2-Phenylbutanoic acid + N-Ethylaniline.

-

-

Basic Hydrolysis: Generally faster than acidic hydrolysis for anilides but severely retarded by the 2-phenyl substituent .

-

Mechanism:[1]

(Base-catalyzed, bimolecular). -

Rate Limiting Step: Formation of the tetrahedral intermediate (blocked by steric bulk).

-

Oxidative Degradation

This is the critical stability risk.

-

Benzylic Oxidation (C2): The C-H bond at position 2 is activated by the adjacent phenyl ring and carbonyl group. In the presence of peroxides or light + oxygen, a radical can form here, leading to a 2-hydroxy or 2-oxo derivative (peroxide intermediate).

-

N-Dealkylation: Oxidative attack at the N-ethyl

-carbon (common in metabolic CYP450 pathways, less common chemically without transition metals) leads to N,2-diphenylbutanamide .

Photostability

The molecule contains two unconjugated phenyl systems. It will absorb UV light in the 250–280 nm range.

-

Risk: Photo-Fries rearrangement is possible for N-aryl amides, but the N-ethyl substituent suppresses this. Direct photolysis is unlikely to break the amide bond but may catalyze benzylic oxidation.

Degradation Pathways Visualization

The following diagram illustrates the thermodynamic degradation cascades.

Caption: Primary thermodynamic degradation pathways. Hydrolysis is kinetically hindered; benzylic oxidation is the thermodynamic preference under stress.

Experimental Protocols for Stability Profiling

To empirically validate this profile, the following forced degradation protocol (consistent with ICH Q1A) is recommended.

Stress Testing Workflow

| Stress Type | Conditions | Duration | Expected Result |

| Acid Hydrolysis | 1N HCl, Reflux (80°C) | 24–48 Hours | < 5% Degradation. (High Stability) |

| Base Hydrolysis | 1N NaOH, Reflux (80°C) | 24 Hours | 5–10% Degradation. (Aniline leaving group) |

| Oxidation | 3% | 24 Hours | Major Degradant Formation (Benzylic oxidation). |

| Thermal | 105°C, Solid State | 7 Days | Stable (Unless melting occurs). |

| Photolytic | 1.2 million lux hours | ~1 Week | Minor discoloration (N-oxide or radical coupling). |

Analytical Method (HPLC-UV)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: Gradient ACN:Water (0.1% Formic Acid). High organic content required due to LogP ~4.5.

-

Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).

-

Sample Prep: Dissolve in Methanol/ACN (Low water solubility).

Workflow Diagram

Caption: Standardized workflow for validating the thermodynamic stability profile.

Conclusion

N-ethyl-N,2-diphenylbutanamide is a robust chemical entity.[2] Its thermodynamic profile is defined by kinetic stability against hydrolysis (due to steric bulk) and thermodynamic susceptibility to oxidation (due to the benzylic C-H bond). For drug development purposes, formulation strategies should focus on preventing oxidative degradation (e.g., using antioxidants or inert atmosphere) rather than pH buffering, as the amide bond itself is highly resistant to cleavage.

References

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Authoritative text on amide hydrolysis mechanisms and steric effects). Link

-

Gomez-Orellana, I. "Strategies to improve oral drug bioavailability." Expert Opinion on Drug Delivery, 2005. (Context on lipophilic amide stability). Link

-

Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Ed., Informa Healthcare, 2011. (Protocols for oxidative and hydrolytic stress testing). Link

Sources

literature review on N-ethyl-N,2-diphenylbutanamide derivatives

The following technical guide provides an in-depth review of N-ethyl-N,2-diphenylbutanamide and its derivatives. This analysis treats the molecule as a specific chemical entity within the class of N,N-disubstituted-2-phenylbutanamides , a scaffold structurally related to antitussives (e.g., Butamirate) and anticonvulsants.

Executive Summary

N-ethyl-N,2-diphenylbutanamide (Chemical Formula:

This guide details the synthesis, physicochemical properties, and pharmacological potential of N-ethyl-N,2-diphenylbutanamide derivatives, providing a roadmap for researchers investigating this chemical space.

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Architecture

The molecule consists of three distinct domains governing its interaction with biological targets:

-

Lipophilic Core (

-Phenylbutyryl): A 2-phenylbutanamide backbone providing steric bulk and hydrophobic binding affinity. -

Linker (Amide): A rigid amide bond (

) that acts as a hydrogen bond acceptor. -

Terminal Amine Substituents (N-Ethyl, N-Phenyl): The N-phenyl group enhances

stacking interactions, while the N-ethyl group modulates solubility and metabolic stability.

| Property | Value | Notes |

| IUPAC Name | N-ethyl-N-phenyl-2-phenylbutanamide | |

| Molecular Formula | ||

| Molecular Weight | 267.37 g/mol | Calculated |

| LogP (Predicted) | ~4.5 - 5.0 | High lipophilicity due to two phenyl rings |

| H-Bond Donors | 0 | Tertiary amide |

| H-Bond Acceptors | 1 | Carbonyl oxygen |

| Rotatable Bonds | 5 | Ethyl, Butyl chain, N-Phenyl bond |

Structural Analogs

Understanding the structure-activity relationship (SAR) requires comparison with known active analogs:

-

Butamirate: Ester analog (2-phenylbutyric acid derivative); central antitussive.

-

N,N-Diethyl-2-phenylbutanamide: A close homolog often screened for anticonvulsant activity.

-

Crotamiton: N-ethyl-N-(2-methylphenyl)but-2-enamide; antipruritic/scabicidal.

Synthetic Methodology

The synthesis of N-ethyl-N,2-diphenylbutanamide is typically achieved via nucleophilic acyl substitution . This protocol ensures high yield and purity by utilizing an acid chloride intermediate.

Reaction Pathway

The synthesis involves the coupling of 2-phenylbutyryl chloride with N-ethylaniline .

Step 1: Formation of Acid Chloride

Step 2: Amidation

Detailed Protocol

Reagents:

-

2-Phenylbutyric acid (1.0 eq)

-

Thionyl chloride (1.2 eq)

-

N-Ethylaniline (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

Procedure:

-

Activation: Dissolve 2-phenylbutyric acid in anhydrous DCM. Add thionyl chloride dropwise under nitrogen atmosphere. Reflux for 2 hours to generate the acid chloride. Evaporate excess

. -

Coupling: Dissolve the crude acid chloride in fresh DCM. Cool to 0°C.[1][2]

-

Addition: Add a solution of N-ethylaniline and TEA in DCM dropwise over 30 minutes. The base (TEA) scavenges the generated HCl.

-

Workup: Allow to warm to room temperature and stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Caption: Synthetic route via acyl chloride activation and amidation.

Analytical Characterization

Validating the identity of the synthesized compound is critical.

| Technique | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | |

| IR Spectroscopy | 1640-1660 cm |

| Mass Spectrometry | [M+H] |

Pharmacological Potential & Applications[3]

While specific clinical data on N-ethyl-N,2-diphenylbutanamide is limited compared to its ester analogs, its pharmacophore suggests activity in several domains:

Antitussive Activity

The structural similarity to Butamirate suggests potential non-opioid antitussive effects.[1] The lipophilic N-phenyl group may enhance penetration of the blood-brain barrier (BBB), targeting the cough center in the medulla oblongata.

-

Mechanism: Inhibition of the afferent cough reflex loop via sigma-1 receptor modulation or non-specific anticholinergic pathways.

Anticonvulsant Properties

Derivatives of 2-phenylbutanamide are known to exhibit anticonvulsant activity (similar to Primidone or Phenobarbital precursors). The N-ethyl-N-phenyl substitution increases lipophilicity, potentially altering the pharmacokinetic profile and increasing potency against maximal electroshock (MES) induced seizures.

Chemical Intermediates

This molecule serves as a versatile intermediate for synthesizing more complex pharmaceutical agents, including:

-

Local Anesthetics: Via modification of the N-ethyl chain to include basic amine functionalities (e.g., diethylaminoethyl).

-

Spasmolytics: Analogs with similar steric bulk often exhibit smooth muscle relaxant properties.

Safety & Handling

-

Hazard Identification: As a lipophilic amide, it should be treated as a potential irritant and skin sensitizer.

-

Metabolism: Likely metabolized via hepatic CYP450 enzymes (de-ethylation to N-phenyl-2-phenylbutanamide or hydroxylation of the phenyl rings).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4117914, N-ethyl-2-phenylbutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221448, N-ethyl-N-phenylbutanamide. Retrieved from [Link]

-

Janssen, P. A. J. (1973). 2,2-Diaryl-4-(4'-aryl-4'-hydroxy-piperidino)-butyramides. U.S. Patent No.[4] 3,714,159.[4] Washington, DC: U.S. Patent and Trademark Office. (Describes related 2,2-diphenylbutyramide synthesis).

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (General reference for amide synthesis via acid chlorides).

Sources

Predictive Metabolic Profiling of N-ethyl-N,2-diphenylbutanamide

Part 1: Executive Summary & Structural Logic

N-ethyl-N,2-diphenylbutanamide represents a lipophilic, N,N-disubstituted amide scaffold sharing structural homology with various psychoactive agents and pharmaceutical intermediates (e.g., synthetic opioid precursors, antispasmodics).[1] Due to the absence of public clinical data for this specific isomer, this guide utilizes Structure-Activity Relationship (SAR) principles and Predictive Toxicology to map its metabolic fate.[1]

The molecule features three distinct metabolic "handles":

-

N-Ethyl Group: A labile alkyl chain attached to the nitrogen, highly susceptible to oxidative dealkylation.

-

Diphenyl Motifs: Two phenyl rings (one N-linked, one

-carbon linked) prone to aromatic hydroxylation.[1] -

Butyl Chain: An aliphatic tail subject to

and

Core Prediction: The primary clearance mechanism will be Phase I oxidative N-deethylation mediated by CYP450 isoforms (likely CYP3A4 and CYP2D6), followed by Phase II glucuronidation of hydroxylated metabolites.[1]

Part 2: Predicted Metabolic Pathways (Phase I & II)[1]

Phase I: Oxidative Functionalization

The metabolism of N-ethyl-N,2-diphenylbutanamide will be dominated by cytochrome P450 (CYP) monooxygenases.[1]

Pathway A: N-Deethylation (Major Metabolic Route) [1]

-

Mechanism: CYP450 enzymes abstract a hydrogen from the

-carbon of the N-ethyl group.[2] This forms an unstable carbinolamide intermediate ( -

Collapse: The carbinolamide spontaneously collapses, releasing acetaldehyde and the secondary amide metabolite, N,2-diphenylbutanamide .

-

Enzymology: Based on similar N-alkyl-N-aryl amides (e.g., lidocaine analogs, fentanyl precursors), CYP3A4 is predicted to be the high-capacity catalyst, while CYP2D6 may act as a high-affinity catalyst.[1]

Pathway B: Aromatic Hydroxylation [1]

-

Target: The N-phenyl ring is electronically activated by the nitrogen lone pair (despite amide resonance), making it more nucleophilic than the 2-phenyl ring.[1]

-

Regioselectivity: Hydroxylation will predominantly occur at the para-position (4'-position), yielding N-ethyl-N-(4-hydroxyphenyl)-2-phenylbutanamide .[1]

-

Toxicological Note: Further oxidation of this phenol could theoretically yield a reactive quinone-imine species, a structural alert for idiosyncratic toxicity (though less likely in amides than anilines).[1]

Pathway C: Aliphatic Hydroxylation [1]

-

Target: The terminal methyl group (

) or the penultimate methylene ( -

Product: Formation of primary or secondary alcohols on the alkyl side chain. This is generally a minor pathway compared to N-dealkylation.[1]

Phase II: Conjugation

-

Glucuronidation: The hydroxylated metabolites (from Pathways B and C) and the secondary amide (if further hydroxylated) will serve as substrates for UDP-glucuronosyltransferases (UGTs).[1]

-

Reaction: Transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group, increasing water solubility for renal excretion.

Part 3: Visualization of Metabolic Map

The following diagram illustrates the predicted biotransformation cascade.

Figure 1: Predicted metabolic tree showing the primary N-dealkylation pathway (M1) and secondary hydroxylation routes.[1]

Part 4: Experimental Validation Protocols

To validate these predictions, a self-validating Human Liver Microsome (HLM) stability assay is required.[1]

Protocol 1: In Vitro Metabolic Stability (Microsomal Incubation)[1][2]

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

-

Test Compound: N-ethyl-N,2-diphenylbutanamide (10 mM DMSO stock).[1]

-

Positive Control: Testosterone (CYP3A4 probe) or Dextromethorphan (CYP2D6 probe).[1]

Workflow:

-

Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike test compound to final concentration of 1

M. Equilibrate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin). -

Processing: Centrifuge at 4,000 RPM for 20 mins to pellet protein. Collect supernatant for LC-MS/MS.

Protocol 2: Metabolite Identification (LC-MS/MS)[1]

Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution).[1]

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (2.1 x 100mm, 1.7 | Standard retention for lipophilic amides.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for ESI+.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic eluent.[1] |

| Gradient | 5% B to 95% B over 10 mins | Slow ramp to separate isomers (ortho/para hydroxyls). |

| Ionization | ESI Positive Mode | Amides protonate well ( |

| Scan Mode | Full Scan ( | Capture parent and fragment ions simultaneously.[1] |

Data Analysis Logic:

-

Parent Mass: Look for

.[1] -

N-Deethylation: Look for mass shift of -28.03 Da (Loss of

).[1] -

Hydroxylation: Look for mass shift of +15.99 Da (Addition of Oxygen).[1]

-

Glucuronidation: Look for mass shift of +176.03 Da (Phase II).[1]

Part 5: Toxicology & Safety Implications[1]

Reactive Metabolite Formation

While amides are generally stable, the N-phenyl moiety presents a structural alert. If the N-dealkylation is slow, and aromatic hydroxylation dominates, the resulting p-hydroxy-anilide motif can be oxidized to a quinone-imine .[1]

-

Risk: Quinone-imines are electrophiles that can covalently bind to hepatic proteins (glutathione depletion), potentially leading to idiosyncratic drug-induced liver injury (DILI).[1]

-

Mitigation Strategy: During HLM incubation, add Glutathione (GSH) or potassium cyanide (KCN) to trap reactive intermediates.[1] A GSH-adduct (+307 Da) confirms the presence of a reactive quinone-imine.[1]

References

-

Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.[1] Link[1]

-

Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.[1] Link[1]

-

Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

-

Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1] Link

Sources

An In-Depth Technical Guide to the Solubility of N-ethyl-N,2-diphenylbutanamide in Aqueous and Organic Media

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of N-ethyl-N,2-diphenylbutanamide, a molecule of interest in drug development. In the absence of direct experimental data for this specific compound, this document establishes a robust scientific framework based on the well-understood principles of amide chemistry. We will explore the theoretical underpinnings of its expected solubility in both aqueous and organic media, supported by data from structurally similar analogues. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of key physicochemical parameters, including solubility, pKa, and lipophilicity (logP). Our objective is to equip researchers with the necessary tools and insights to effectively characterize and modulate the solubility of N-ethyl-N,2-diphenylbutanamide and related compounds in a drug development pipeline.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. A drug must dissolve to be absorbed, and it must be absorbed to exert its therapeutic effect. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic agents. Conversely, understanding a compound's solubility in organic media is crucial for designing effective purification strategies, developing stable formulations, and predicting its behavior in lipid-rich biological environments.

This guide focuses on N-ethyl-N,2-diphenylbutanamide, a tertiary amide with a complex hydrophobic structure. The presence of two phenyl groups and a butanamide core suggests significant challenges in achieving adequate aqueous solubility, while also indicating a predisposition for solubility in various organic solvents. This document will systematically dissect the factors governing its solubility, provide predictive insights based on analogous structures, and detail the experimental methodologies required for its empirical characterization.

Physicochemical Profile of N-ethyl-N,2-diphenylbutanamide and Its Analogues

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. As no experimental data for N-ethyl-N,2-diphenylbutanamide is readily available, we can infer its likely characteristics by examining structurally related compounds. The primary analogue for our analysis is N-ethyl-2-phenylbutanamide , which shares the core butanamide structure and the ethyl substitution on the amide nitrogen, but lacks the second phenyl group on the nitrogen. Another relevant analogue is N,N-diethyl-2-phenylacetamide , which provides insights into the impact of dual alkyl substitution on the amide nitrogen.

| Property | N-ethyl-N,2-diphenylbutanamide (Predicted) | N-ethyl-2-phenylbutanamide[1] | N,N-diethyl-2-phenylacetamide[2] | Significance for Solubility |

| Molecular Formula | C₁₈H₂₁NO | C₁₂H₁₇NO | C₁₂H₁₇NO | Influences molecular weight and size, impacting solvent-solute interactions. |

| Molecular Weight | ~267.36 g/mol | 191.27 g/mol | 191.27 g/mol | Higher molecular weight generally correlates with lower aqueous solubility. |

| Calculated logP | > 3.0 | 2.4 | 2.1 | A measure of lipophilicity; a higher logP suggests lower aqueous solubility and higher organic solvent solubility. |

| Hydrogen Bond Donors | 0 | 1 (N-H) | 0 | The absence of a hydrogen bond donor in the tertiary amide significantly reduces its ability to interact with protic solvents like water. |

| Hydrogen Bond Acceptors | 1 (C=O) | 1 (C=O) | 1 (C=O) | The carbonyl oxygen can accept hydrogen bonds, providing a mechanism for interaction with protic solvents. |

| pKa (predicted) | Weakly basic | Not available | Not available | The amide nitrogen is generally considered neutral due to resonance, but may exhibit very weak basicity. |

Causality Behind Structural Impact on Solubility:

The predicted physicochemical profile of N-ethyl-N,2-diphenylbutanamide points towards very low aqueous solubility. The large, nonpolar surface area contributed by the two phenyl rings and the butyl chain, combined with a high predicted logP, are strong indicators of hydrophobicity. Crucially, as a tertiary amide, it lacks a hydrogen bond donor, which is a key feature for solubility in water.[3][4] While the carbonyl oxygen can act as a hydrogen bond acceptor, this single interaction is unlikely to overcome the hydrophobicity of the rest of the molecule.

In organic solvents, the principle of "like dissolves like" suggests that N-ethyl-N,2-diphenylbutanamide will be significantly more soluble. Its large nonpolar structure will favor interactions with nonpolar and moderately polar aprotic solvents.

Theoretical Framework for Solubility

Aqueous Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. For a compound to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

For N-ethyl-N,2-diphenylbutanamide in water, several factors contribute to its expected poor solubility:

-

Hydrophobic Effect: The two large phenyl groups will disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy as water molecules organize into a cage-like structure around the nonpolar surfaces.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid state. While not known, the planar nature of the phenyl groups may allow for efficient packing, leading to a stable crystal lattice.

-

Limited Hydrogen Bonding: As a tertiary amide, it can only act as a hydrogen bond acceptor.[5] Primary and secondary amides are generally more water-soluble because they can both donate and accept hydrogen bonds.[5][6]

Organic Solubility

The solubility in organic solvents is also governed by the "like dissolves like" principle. The choice of solvent is critical and can be predicted based on polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar phenyl and alkyl moieties of N-ethyl-N,2-diphenylbutanamide will interact favorably with these solvents through van der Waals forces.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar amide group. The absence of hydrogen bond donation from the solvent means they are less likely to be "repelled" by the hydrophobic parts of the molecule. These are expected to be good solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen of the amide. However, the overall solubility will be a balance between this favorable interaction and the disruption of the solvent's own hydrogen-bonding network by the large nonpolar groups of the solute. Moderate solubility is expected.

Experimental Determination of Physicochemical Properties

To move from theoretical predictions to empirical data, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide the high-quality data required for drug development decisions.

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of solid N-ethyl-N,2-diphenylbutanamide to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3][9]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For high accuracy, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the filtered supernatant to a suitable concentration and quantify the amount of dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calibration: Create a calibration curve using known concentrations of N-ethyl-N,2-diphenylbutanamide to accurately determine the concentration of the saturated solution.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for the Shake-Flask Method.

Determination of pKa by Potentiometric Titration

Although amides are generally neutral, it is important to confirm the absence of any ionizable groups within the physiological pH range. Potentiometric titration is a precise method for this determination.[10][11]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of N-ethyl-N,2-diphenylbutanamide in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and an automated titrator. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, followed by a back-titration with 0.1 M NaOH. Record the pH as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be accurately found by plotting the first or second derivative of the curve.

Diagram of the pKa Determination Logic:

Sources

- 1. 2-Phenylbutyramide, N-ethyl- | C12H17NO | CID 4117914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. chemhaven.org [chemhaven.org]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

Toxicological Assessment and Safety Data Sheet Generation: N-ethyl-N,2-diphenylbutanamide

This guide outlines the toxicological assessment framework and Safety Data Sheet (SDS) generation for N-ethyl-N,2-diphenylbutanamide (CAS: Not formally listed as a commodity chemical; treated here as a Pharmaceutical Impurity/Intermediate).

The content is structured for research scientists and drug development professionals, focusing on the Read-Across methodology and Metabolite-Driven Toxicity assessment required for data-poor compounds.

Executive Summary

N-ethyl-N,2-diphenylbutanamide (C₁₈H₂₁NO) is a lipophilic amide structurally characterized by a 2-phenylbutanoic acid backbone coupled with an N-ethylaniline moiety.[1] Often encountered as a process impurity or a novel intermediate in the synthesis of phenyl-butyrate class pharmaceuticals, its safety profile is not explicitly documented in standard public registries (ECHA, RTECS).

Consequently, its toxicological assessment must be derived via a Weight of Evidence (WoE) approach, anchoring on the validated toxicity of its primary metabolic hydrolysis products: 2-Phenylbutyric acid and N-Ethylaniline .

This guide provides a rigorous protocol for evaluating this compound, predicting its hazards, and authoring a GHS-compliant Safety Data Sheet (SDS).

Part 1: Chemical Identity & Physicochemical Profiling

Before toxicological testing, accurate physicochemical profiling is essential to predict bioavailability and exposure routes.

Substance Identification

| Parameter | Detail |

| Chemical Name | N-ethyl-N,2-diphenylbutanamide |

| Systematic Name | N-ethyl-N-phenyl-2-phenylbutanamide |

| Molecular Formula | C₁₈H₂₁NO |

| Molecular Weight | ~267.37 g/mol |

| Structural Class | Di-substituted Amide / Anilide derivative |

| SMILES | CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Predicted Physicochemical Properties (In Silico)

-

LogP (Octanol-Water Partition): Estimated 4.2 – 4.8 .

-

Implication: Highly lipophilic. Significant potential for dermal absorption and accumulation in adipose tissue.

-

-

Water Solubility: Very Low (< 1 mg/L).

-

Implication: Environmental persistence; requires organic solvents (DMSO, Ethanol) for in vitro testing.

-

-

Boiling Point: > 350°C (Predicted).

-

Implication: Low volatility; inhalation hazard is primarily via dust/aerosol, not vapor.

-

Part 2: Toxicological Assessment Strategy

Since direct experimental data is scarce, the assessment follows a Metabolite-Driven Read-Across strategy. The amide bond is susceptible to enzymatic hydrolysis (via hepatic amidases/carboxylesterases), releasing two potent toxicants.

The Metabolic Hydrolysis Pathway

The core safety concern stems from the in vivo cleavage of the molecule.

Figure 1: Predicted metabolic hydrolysis pathway illustrating the divergence into teratogenic and hematotoxic endpoints.

Critical Hazards of Metabolites

-

N-Ethylaniline (Component A):

-

Acute Toxicity: High. Induces Methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia.

-

Target Organs: Blood, Spleen, Liver.

-

Carcinogenicity: Potential aniline-derivative concern (Category 2 suspected).

-

-

2-Phenylbutyric Acid (Component B):

-

Reproductive Toxicity: Structural analog of Valproic Acid. Known Histone Deacetylase (HDAC) inhibitor.

-

Risk: Teratogenicity (neural tube defects) and developmental delay.

-

Part 3: Experimental Validation Protocols

To validate the read-across assumptions, the following bridging studies are recommended for a robust data package.

Protocol: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the half-life (

-

System: Pooled Human Liver Microsomes (HLM) and Cytosol (to capture amidase activity).

-

Concentration: 1 µM test compound + NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Analysis: LC-MS/MS monitoring for disappearance of parent and appearance of N-ethylaniline (

122.1). -

Validation Criteria: If >50% conversion is observed within 60 mins, the toxicity profile of the metabolites is the de facto safety profile of the parent.

Protocol: Ames Test (Bacterial Reverse Mutation)

Objective: Assess genotoxicity, specifically looking for aniline-driven mutagenicity.

-

Strains: S. typhimurium TA98, TA100 (with and without S9 metabolic activation).

-

Relevance: Aniline derivatives often require S9 activation to exhibit mutagenicity.

Part 4: Safety Data Sheet (SDS) Construction

Based on the Worst-Case Scenario (rapid hydrolysis), the SDS must classify the substance according to the hazards of its most toxic components.

Section 2: Hazard Identification (GHS Classification)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhal.) | Cat 4 | H332: Harmful if inhaled. |

| Reproductive Toxicity | Cat 1B | H360: May damage fertility or the unborn child (Read-across from 2-PBA). |

| STOT - Repeated Exp. | Cat 2 | H373: May cause damage to organs (Blood) through prolonged exposure. |

Signal Word: DANGER Pictograms:

-

GHS06 (Skull & Crossbones)

-

GHS08 (Health Hazard)

Section 4: First Aid Measures (Specific to Anilides)

-

Inhalation: Remove to fresh air. If cyanosis (blue lips/nails) occurs, administer oxygen. Methylene Blue may be indicated for methemoglobinemia (consult physician).

-

Skin Contact: Immediate wash with soap and water. Lipophilic nature requires thorough decontamination to prevent delayed absorption.

-

Ingestion: Do NOT induce vomiting due to aspiration risk. Transport to ER immediately.

Section 8: Exposure Controls / Personal Protection[4]

-

OEL (Occupational Exposure Limit): Establish an internal OEL based on N-Ethylaniline limits (typically very low, e.g., 2 ppm TWA).

-

Engineering Controls: Use only in a chemical fume hood or glovebox.

-

PPE:

-

Gloves: Laminate film (Silver Shield) or Viton. Do not use Nitrile for prolonged contact (aromatic amines can permeate nitrile).

-

Respiratory: P3/N100 HEPA filter with Organic Vapor cartridge if aerosolization is possible.

-

Part 5: Assessment Workflow Diagram

This decision tree guides the researcher through the evaluation process for this specific compound.

Figure 2: Toxicological assessment decision tree prioritizing metabolite hazard identification.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7665, N-Ethylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6998, 2-Phenylbutyric acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-phenylbutyric acid (Reproductive Toxicity).[2] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: N-Ethylaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-ethyl-N,2-diphenylbutanamide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthetic pathways for N-ethyl-N,2-diphenylbutanamide, a compound of interest in organic and medicinal chemistry. Due to the compound's limited documentation under this specific nomenclature, this guide proposes a logical and efficient synthetic strategy based on well-established chemical principles. The core of this strategy involves a three-step process: the synthesis of 2-phenylbutanoic acid, its conversion to the corresponding acyl chloride, and a final amidation step with N-ethylaniline. This document delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction and Structural Elucidation

The compound N-ethyl-N,2-diphenylbutanamide is a tertiary amide with two phenyl substituents. Following standard IUPAC nomenclature, the name indicates a butanamide backbone with an ethyl group and a phenyl group attached to the amide nitrogen, and a second phenyl group at the second carbon of the butyl chain.

The synthesis of such a molecule is of interest due to the prevalence of substituted amides in pharmaceuticals and other biologically active compounds. The diphenylbutanamide scaffold, in various forms, has been explored for a range of biological activities. This guide will focus on a robust and adaptable synthetic route, providing the necessary detail for its replication and modification in a research setting.

Historical Context: The Art of Amide Bond Formation

The synthesis of amides is a cornerstone of organic chemistry, with a rich history dating back to the 19th century. The amide bond is the fundamental linkage in peptides and proteins, making its artificial construction a critical endeavor for the development of new therapeutics and materials.

One of the earliest and most enduring methods for amide synthesis is the Schotten-Baumann reaction , first described by German chemists Carl Schotten and Eugen Baumann in the 1880s.[1][2] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[3] The "Schotten-Baumann conditions" typically refer to a two-phase system of water and an organic solvent, where the aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4] This classical method remains widely used due to its simplicity and effectiveness.[1] Its principles are central to the final step of the synthetic route proposed in this guide.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and efficient pathway to N-ethyl-N,2-diphenylbutanamide is a convergent synthesis that builds the molecule from two key fragments: 2-phenylbutanoic acid and N-ethylaniline. This approach is broken down into three main stages:

-

Synthesis of 2-Phenylbutanoic Acid: The foundational backbone of the target molecule.

-

Formation of 2-Phenylbutanoyl Chloride: Activation of the carboxylic acid to facilitate amide bond formation.

-

Amidation via Schotten-Baumann Reaction: Coupling of the acyl chloride with N-ethylaniline to yield the final product.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenylbutanoic Acid

The synthesis of 2-phenylbutanoic acid can be achieved through various methods. A common approach is the Strecker synthesis starting from propiophenone, followed by hydrolysis and deamination.

Protocol:

-

Formation of 5-ethyl-5-phenylhydantoin:

-

In a three-necked flask, combine propiophenone, sodium cyanide, and ammonium carbonate in a suitable solvent system (e.g., aqueous ethanol).

-

Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the precipitated 5-ethyl-5-phenylhydantoin by filtration.

-

-

Hydrolysis to 2-amino-2-phenylbutanoic acid:

-

Suspend the 5-ethyl-5-phenylhydantoin in a solution of sodium hydroxide.

-

Heat the mixture under pressure in an autoclave. This high-temperature, high-pressure hydrolysis cleaves the hydantoin ring.

-

After cooling, carefully acidify the reaction mixture to precipitate the 2-amino-2-phenylbutanoic acid.

-

-

Deamination to 2-phenylbutanoic acid:

-

The conversion of the amino acid to the final carboxylic acid can be achieved through diazotization followed by reduction, though other deamination methods are also available.

-

Causality of Experimental Choices:

-

The Strecker synthesis is a classic and reliable method for producing α-amino acids from ketones.

-

The use of a phase transfer catalyst can improve the yield and reaction rate in the initial cyclization step.

-

High-pressure hydrolysis is necessary to efficiently cleave the stable hydantoin ring.

Step 2: Formation of 2-Phenylbutanoyl Chloride

The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a crucial activation step. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[5][6]

Protocol:

-

Reaction Setup:

-

In a fume hood, add 2-phenylbutanoic acid to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Add an excess of thionyl chloride (SOCl₂), either neat or in an inert solvent like dichloromethane (CH₂Cl₂).[5]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

-

Reaction and Work-up:

-

Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-phenylbutanoyl chloride can often be used in the next step without further purification.

-

Causality of Experimental Choices:

-

Thionyl chloride is a cost-effective and efficient reagent for this conversion. Its byproducts (HCl and SO₂) are gaseous, which simplifies purification.[5]

-

The addition of catalytic DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.[6]

-

Performing the reaction in a fume hood with a gas trap is essential due to the toxic and corrosive nature of the reagents and byproducts.

Step 3: Amidation of N-ethylaniline

This final step utilizes the principles of the Schotten-Baumann reaction to form the target amide.

Protocol:

-

Reaction Setup:

-

Dissolve N-ethylaniline in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask.

-

Add a base, such as pyridine or an aqueous solution of sodium hydroxide, to the flask.

-

Cool the mixture in an ice bath.

-

-

Acylation:

-

Slowly add the 2-phenylbutanoyl chloride (from Step 2) to the stirred mixture. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-ethyl-N,2-diphenylbutanamide by column chromatography or recrystallization.

-

Causality of Experimental Choices:

-

The Schotten-Baumann conditions are ideal for this type of acylation, as the base effectively neutralizes the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction forward.[3]

-

The use of a two-phase system (organic solvent and aqueous base) can simplify the work-up procedure.

-

Slow addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize side reactions.

Data Presentation

| Step | Reactants | Reagents | Typical Yield | Purity |

| 1 | Propiophenone | NaCN, (NH₄)₂CO₃, NaOH | >80% (for amino acid) | >99% (HPLC) |

| 2 | 2-Phenylbutanoic acid | SOCl₂, cat. DMF | ~70-90% | >95% (distilled)[5] |

| 3 | 2-Phenylbutanoyl chloride, N-ethylaniline | Pyridine or NaOH | Variable, often >80% | >95% (after chromatography) |

Visualization of Key Mechanisms

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach to the synthesis of N-ethyl-N,2-diphenylbutanamide. By leveraging established and reliable chemical transformations, a clear and reproducible pathway has been detailed. The provided protocols, coupled with explanations of the underlying chemical principles, offer researchers a solid foundation for the synthesis of this and related compounds. The historical context of the key reactions underscores the enduring power of classical organic synthesis in modern drug discovery and development.

References

-

Wikipedia. (2023). Schotten–Baumann reaction. [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

-

BYJU'S. (2019). Schotten Baumann Reaction. [Link]

-

Grokipedia. (n.d.). Carl Schotten. [Link]

- Google Patents. (2022). Preparation method of 2-amino-2-phenylbutyric acid.

-

PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. [Link]

-

ResearchGate. (2015). Table 2 . Synthesis of different structurally N-substituted amides in.... [Link]

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

- Patsnap. (2022). Preparation method of 2-amino-2-phenylbutyric acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0079093A1 - Process for the selective alkylation of an aniline - Google Patents [patents.google.com]

- 5. Synthesis routes of 2-Phenylbutyric Acid [benchchem.com]

- 6. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

identification of N-ethyl-N,2-diphenylbutanamide functional groups

An In-Depth Technical Guide to the Analytical Identification of N-ethyl-N,2-diphenylbutanamide and its Functional Groups

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, multi-technique approach to the structural elucidation and functional group identification of N-ethyl-N,2-diphenylbutanamide. As a tertiary amide with multiple chiral centers and aromatic moieties, its characterization requires a synergistic application of modern analytical methodologies. This document moves beyond procedural outlines to delve into the causal reasoning behind technique selection and experimental design. We present detailed protocols and expected outcomes for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The integration of these techniques provides a self-validating system for the unambiguous identification of the target analyte, a critical requirement for researchers in synthetic chemistry, pharmacology, and forensic science.

Introduction: The Analytical Challenge

N-ethyl-N,2-diphenylbutanamide is a complex molecule featuring a tertiary amide core, a chiral center at the second carbon of the butanamide chain, and two distinct phenyl groups. The accurate identification of its constituent functional groups—the tertiary amide, the N-ethyl substituent, the C-2 phenyl group, and the butanamide backbone—is paramount for confirming synthetic success, understanding metabolic pathways, or for forensic identification. The lack of an N-H bond in the tertiary amide removes some common spectroscopic handles, necessitating a more nuanced analytical strategy.[1][2] This guide establishes a robust workflow that leverages the strengths of orthogonal analytical techniques to build a conclusive structural profile.

Molecular Structure Overview

A clear visualization of the molecule is foundational to understanding the analytical data. The structure presents several key features for spectroscopic analysis: aromatic rings, a carbonyl group, a chiral center, and multiple distinct aliphatic chains.

Caption: Molecular structure of N-ethyl-N,2-diphenylbutanamide.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Expertise & Experience: IR spectroscopy serves as the primary tool for the rapid confirmation of key functional groups based on their unique vibrational frequencies. For a tertiary amide, the most telling signals are the presence of a strong carbonyl (C=O) absorption and the conspicuous absence of N-H stretching bands.[1][3] This distinction is critical for differentiating it from primary or secondary amides.[4][5]

Trustworthiness: The reliability of IR comes from the highly characteristic and intense absorption of the carbonyl group. The position of this band is sensitive to the electronic environment; in a tertiary amide, it typically appears in the 1680-1630 cm⁻¹ range, a region less cluttered by other strong absorptions.[1][6] The absence of hydrogen bonding possibilities for the tertiary amide nitrogen means its C=O absorption frequency is largely independent of the sample's physical state.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the N-ethyl-N,2-diphenylbutanamide sample (either as a neat oil or a solid powder) directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Notes |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | Characteristic of a tertiary amide carbonyl.[1][7] Its position is influenced by conjugation with the N-phenyl group. |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Indicates the presence of sp² C-H bonds in the two phenyl rings.[7][8] |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong | Corresponds to the sp³ C-H bonds of the ethyl and butanamide alkyl chains.[7][9] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands are expected due to ring stretching vibrations in the phenyl groups.[8] |

| C-N Stretch | 1360 - 1310 | Medium | Associated with the tertiary aromatic amine-like C-N bond.[1] |

Mandatory Visualization: IR Analysis Workflow

Caption: A streamlined workflow for functional group analysis using FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy provides an unparalleled, high-resolution view of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons like the carbonyl group. For N-ethyl-N,2-diphenylbutanamide, the key is to assign signals to the correct phenyl group (N-phenyl vs. C2-phenyl) and resolve the complex aliphatic region, which is complicated by the chiral center.

Trustworthiness: NMR is a quantitative and structurally definitive technique. The chemical shifts are highly reproducible under standardized conditions (solvent, temperature).[10][11] Two-dimensional NMR experiments (like COSY and HSQC) can be employed to create a self-validating map of C-H and H-H connectivities, leaving no ambiguity in the final structural assignment. The restricted rotation around the amide C-N bond, a known feature of amides, can sometimes lead to broadened signals or even distinct sets of signals for different conformers, providing further structural insight.[12]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity and spectral resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (hundreds to thousands) to achieve adequate signal-to-noise. A longer relaxation delay may be necessary for quaternary carbons.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. The resulting spectrum is phase-corrected and the chemical shift axis is referenced (e.g., to residual CHCl₃ at 7.26 ppm for ¹H or the CDCl₃ carbon signal at 77.16 ppm for ¹³C).[13]

Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)

¹H NMR Predictions:

| Proton Environment | Predicted δ (ppm) | Multiplicity | Notes |

| Aromatic (Ph) | 7.0 - 7.5 | Multiplet (m) | 10 protons in total. Signals for N-Ph and C2-Ph will overlap but may show distinct patterns. |

| Methine (CH -Ph) | ~3.5 - 4.0 | Triplet (t) or dd | Chiral center proton, coupled to the adjacent CH₂ group. |

| N-Methylene (N-CH₂ -CH₃) | ~3.3 - 3.8 | Quartet (q) | Deshielded by the adjacent nitrogen atom. |

| Butanamide Methylene (-CH₂ -CH₃) | ~1.8 - 2.2 | Multiplet (m) | Diastereotopic protons due to the adjacent chiral center; may appear as a complex multiplet. |

| N-Ethyl Methyl (N-CH₂-CH₃ ) | ~1.1 - 1.3 | Triplet (t) | Coupled to the N-CH₂ group. |

| Butanamide Methyl (-CH₂-CH₃ ) | ~0.8 - 1.0 | Triplet (t) | Typical upfield alkyl methyl group. |

¹³C NMR Predictions:

| Carbon Environment | Predicted δ (ppm) | Notes |

| Carbonyl (C =O) | 170 - 175 | Characteristic downfield shift for an amide carbonyl.[14] |

| Aromatic (Ph) | 125 - 145 | Multiple signals corresponding to the ipso, ortho, meta, and para carbons of the two phenyl rings. |

| Methine (C H-Ph) | 50 - 60 | The chiral carbon atom. |

| N-Methylene (N-CH₂ -CH₃) | 40 - 50 | Aliphatic carbon attached directly to nitrogen. |

| Butanamide Methylene (-CH₂ -CH₃) | 25 - 35 | Standard aliphatic methylene carbon. |

| N-Ethyl Methyl (N-CH₂-CH₃ ) | 12 - 16 | Upfield terminal methyl carbon. |

| Butanamide Methyl (-CH₂-CH₃ ) | 10 - 14 | Upfield terminal methyl carbon. |

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight and Fragmentation

Expertise & Experience: GC-MS is the definitive technique for determining the molecular weight and obtaining a structural "fingerprint" through fragmentation analysis.[15] The gas chromatograph separates the analyte from any impurities, ensuring a pure mass spectrum is obtained. For a molecule like N-ethyl-N,2-diphenylbutanamide, Electron Ionization (EI) will induce reproducible fragmentation, with cleavage patterns dictated by the stability of the resulting radical and cationic fragments.

Trustworthiness: The combination of a chromatographic retention time and a unique mass spectrum provides an exceptionally high degree of confidence in identification.[16] Key fragmentation pathways for amides, such as α-cleavage and cleavage of the amide N-CO bond, are well-established.[17][18][19] The resulting fragments can be logically pieced back together to confirm the connectivity of the original molecule, acting as a self-validating check on the proposed structure. This method is a gold standard in forensic and analytical laboratories for its sensitivity and specificity.[15][20][21]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid vaporization. Use a split or splitless injection mode depending on sample concentration.

-

Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final high temperature (e.g., 300 °C) to ensure elution of the analyte.

-

-

MS Method Setup:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 40-500).

-

-

Data Acquisition & Analysis: Inject the sample. The resulting chromatogram will show a peak at a specific retention time. The mass spectrum corresponding to this peak is then analyzed to identify the molecular ion and major fragment ions.

Data Presentation: Predicted Mass-to-Charge (m/z) Ratios

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 267 | Molecular Ion |

| [M-29]⁺ | 238 | Loss of an ethyl radical (•CH₂CH₃) from the butanamide chain (α-cleavage to carbonyl). |

| [M-57]⁺ | 210 | Loss of a butyl radical (•C₄H₉) via cleavage adjacent to the nitrogen. |

| Ph-CO⁺ | 105 | Cleavage of the N-CO bond, forming the stable benzoyl cation. A very common amide fragmentation.[17][18] |

| Ph-N(Et)⁺ | 104 | Fragment containing the N-ethyl-N-phenyl moiety. |

| Ph-CH=CH₂⁺ | 104 | Phenylvinyl cation, potentially from rearrangement and fragmentation of the butanamide chain. |

| Ph⁺ | 77 | Phenyl cation, a common fragment from aromatic compounds. |

Mandatory Visualization: Primary Fragmentation Pathways

Caption: Predicted EI-MS fragmentation of N-ethyl-N,2-diphenylbutanamide.

Conclusion: A Synergistic and Self-Validating Approach

The confident identification of N-ethyl-N,2-diphenylbutanamide is achieved not by a single technique, but by the logical integration of orthogonal analytical data.

-

IR spectroscopy provides rapid, undeniable evidence of the tertiary amide functional group (strong C=O stretch, no N-H stretch) and the presence of aromatic and aliphatic C-H bonds.

-

NMR spectroscopy delivers a detailed blueprint of the molecule's H-C framework, confirming the connectivity of the ethyl and butanamide chains, the presence of two distinct phenyl groups, and the chiral center.

-

GC-MS confirms the molecule's exact mass and provides a fragmentation pattern that acts as a final validation, with observed fragments logically corresponding to the cleavage of the amide bond and other key structural locations identified by NMR.

Together, these techniques form a self-validating system where the findings of one method corroborate the others, culminating in an unambiguous and trustworthy structural elucidation.

References

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link]

-

Title: Main fragmentation pattern of the amides in EI-MS | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: Atypon URL: [Link]

-

Title: Infrared spectroscopic studies of amides and anilides Source: Indian Academy of Sciences URL: [Link]

-

Title: Infrared Spectroscopy - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source: Spectroscopy Online URL: [Link]

-

Title: Gas Chromatography in Drug Testing and Blood Alcohol Testing Source: ILT URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Infrared Spectroscopy Source: University of Colorado Boulder URL: [Link]

-

Title: 24.1: Structural, Physical, and Spectral Characteristics of Amides Source: Chemistry LibreTexts URL: [Link]

-

Title: Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking Source: Preprints.org URL: [Link]

-

Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]

-

Title: Development and Validation of a Rapid GC-MS Method for Seized Drug Screening Source: National Institute of Standards and Technology URL: [Link]

-

Title: Novel Technique Improves Analysis of Thermally Unstable Illicit Drugs Source: National Institute of Justice URL: [Link]

-

Title: Primary and Secondary Amides (13.2.2) | OCR A-Level Chemistry Notes Source: TutorChase URL: [Link]

-

Title: IR Absorption Table Source: University of California, Los Angeles URL: [Link]

-

Title: NMR Chemical Shifts Source: University of Wisconsin-Madison URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

-

Title: Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

-

Title: 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Source: ResearchGate URL: [Link]

-

Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

-

Title: IR Chart Source: University of California, Los Angeles URL: [Link]

-

Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University URL: [Link]

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

-

Title: Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The chemistry of nitrogen coordinated tertiary carboxamides: a spectroscopic study on bis(picolyl)amidecopper(ii) complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]

-

Title: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Source: EPFL URL: [Link]

-

Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: University of Colorado Boulder URL: [Link]

-

Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]

-

Title: 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo Source: Modgraph URL: [Link]

-